molecular formula C9H13N3 B2592681 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile CAS No. 1006485-71-7

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile

Cat. No.: B2592681
CAS No.: 1006485-71-7
M. Wt: 163.224
InChI Key: RFOIALSJQHIPFA-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is an organic compound with the molecular formula C9H13N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of 3,5-dimethylpyrazole with a suitable nitrile compound under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of a butanenitrile derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is unique due to its specific structural features, such as the butanenitrile moiety, which imparts distinct chemical and biological properties. Its stability and versatility in various reactions make it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-7-6-9(3)12(11-7)8(2)4-5-10/h6,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOIALSJQHIPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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